Ethyl 2-bromo-3,3,3-trinitropropanoate

Description

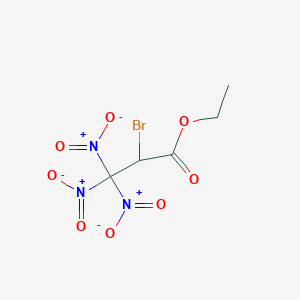

Ethyl 2-bromo-3,3,3-trinitropropanoate is a nitro-functionalized ester with a bromine atom at the β-position of the propanoate backbone and three nitro (-NO₂) groups at the terminal carbon. This structure combines halogenated and polynitro functionalities, making it a compound of interest in energetic materials and organic synthesis.

Properties

CAS No. |

33420-27-8 |

|---|---|

Molecular Formula |

C5H6BrN3O8 |

Molecular Weight |

316.02 g/mol |

IUPAC Name |

ethyl 2-bromo-3,3,3-trinitropropanoate |

InChI |

InChI=1S/C5H6BrN3O8/c1-2-17-4(10)3(6)5(7(11)12,8(13)14)9(15)16/h3H,2H2,1H3 |

InChI Key |

CSKFSMPQZZUCLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trinitropropanoate typically involves the bromination of ethyl 3,3,3-trinitropropanoate. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3,3,3-trinitropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride, are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Oxidized products with different functional groups.

Scientific Research Applications

Ethyl 2-bromo-3,3,3-trinitropropanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,3,3-trinitropropanoate involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Ethyl 3-Bromo-2,2-Difluoropropanoate

Key Differences :

- Functional Groups: Ethyl 3-bromo-2,2-difluoropropanoate (CAS 111773-24-1) replaces the trinitro group with difluoro (-F₂) and bromo (-Br) substituents.

- Molecular Weight : At 217.01 g/mol, it is lighter than the trinitro derivative (estimated ~316 g/mol), reflecting the lower atomic weight of fluorine vs. nitro groups.

- Applications : Widely used in fluorochemical synthesis for pharmaceuticals and agrochemicals due to fluorine’s metabolic stability. In contrast, trinitro derivatives are more likely restricted to energetic materials or specialized nitroalkylation reactions .

Ethyl 2-Bromo-3,5-Dinitrobenzoate (Aromatic Analog)

Key Differences :

- Backbone Structure: This compound (m.p. 74°C, from ) features a benzene ring with bromo and dinitro groups, differing from the aliphatic propanoate chain in the target compound. Aromatic nitro compounds are typically less shock-sensitive than aliphatic polynitro derivatives but exhibit higher thermal stability .

- Reactivity : The ester group in aromatic analogs participates in electrophilic substitution, while aliphatic esters like the target compound may undergo nucleophilic attack at the β-bromo position or nitro group reduction.

Ethyl 2-Bromopropionate

Key Differences :

- Simpler Structure : Lacking nitro groups, this compound (C₅H₉BrO₂, 181.03 g/mol) is a standard alkylating agent in organic synthesis. Its lower molecular weight and absence of nitro groups make it less hazardous and more versatile in Grignard or coupling reactions compared to the trinitro derivative .

- Stability: The trinitro compound’s instability under heat or friction contrasts sharply with the relative inertness of non-nitro esters.

Halogenated Alkanes (e.g., 1,2,3-Trichloropropane)

Key Differences :

- Functionality : Halogenated propanes like 1,2,3-trichloropropane (CAS 96-18-4) lack ester and nitro groups, limiting their use to solvents or intermediates in chlorination reactions. The target compound’s ester and nitro groups enable broader applications in explosives or nitration chemistry .

- Environmental Impact : Halogenated alkanes are regulated for toxicity (e.g., trichloropropane’s EPA codes in ), whereas polynitro esters may face restrictions due to explosive hazards.

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity : The β-bromo position in the target compound is likely susceptible to nucleophilic substitution, similar to ethyl 2-bromopropionate. However, the electron-withdrawing nitro groups may accelerate such reactions .

- Safety: Polynitro aliphatic compounds are inherently unstable. For example, trinitro derivatives of propane analogs (e.g., 2,2,2-trinitroethanol) are known explosives, suggesting the target compound requires stringent handling protocols .

- Synthetic Utility : The combination of bromo and trinitro groups could enable tandem reactions (e.g., nitro reduction followed by bromine displacement) for building complex nitroalkane frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.